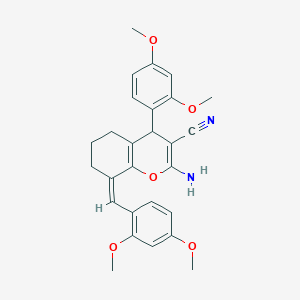

2-amino-8-(2,4-dimethoxybenzylidene)-4-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Beschreibung

2-Amino-8-(2,4-dimethoxybenzylidene)-4-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a 4H-chromene derivative characterized by:

- A tetrahydrochromene core with a fused cyclohexenone ring.

- A 2,4-dimethoxybenzylidene substituent at position 8, introducing a conjugated aromatic system.

- A 2,4-dimethoxyphenyl group at position 4, enhancing electronic density.

- A nitrile group at position 3 and an amino group at position 2, common pharmacophores in bioactive chromenes.

This compound belongs to a class of molecules known for apoptosis-inducing and anticancer activities, attributed to their ability to interact with cellular targets such as kinases, NF-κB, and STAT proteins . Its synthesis likely involves a multicomponent reaction between dimedone, malononitrile, and substituted aldehydes, followed by condensation with a 2,4-dimethoxybenzaldehyde derivative .

Eigenschaften

Molekularformel |

C27H28N2O5 |

|---|---|

Molekulargewicht |

460.5 g/mol |

IUPAC-Name |

(8Z)-2-amino-4-(2,4-dimethoxyphenyl)-8-[(2,4-dimethoxyphenyl)methylidene]-4,5,6,7-tetrahydrochromene-3-carbonitrile |

InChI |

InChI=1S/C27H28N2O5/c1-30-18-9-8-16(23(13-18)32-3)12-17-6-5-7-21-25(22(15-28)27(29)34-26(17)21)20-11-10-19(31-2)14-24(20)33-4/h8-14,25H,5-7,29H2,1-4H3/b17-12- |

InChI-Schlüssel |

FUUBNJNDENGICH-ATVHPVEESA-N |

SMILES |

COC1=CC(=C(C=C1)C=C2CCCC3=C2OC(=C(C3C4=C(C=C(C=C4)OC)OC)C#N)N)OC |

Isomerische SMILES |

COC1=CC(=C(C=C1)/C=C\2/CCCC3=C2OC(=C(C3C4=C(C=C(C=C4)OC)OC)C#N)N)OC |

Kanonische SMILES |

COC1=CC(=C(C=C1)C=C2CCCC3=C2OC(=C(C3C4=C(C=C(C=C4)OC)OC)C#N)N)OC |

Herkunft des Produkts |

United States |

Biologische Aktivität

The compound 2-amino-8-(2,4-dimethoxybenzylidene)-4-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a member of the 4H-chromene family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

This compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the chromene scaffold is crucial as it is known for various pharmacological effects.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties associated with this compound. The following table summarizes findings from various research efforts:

These studies indicate that the compound exhibits potent cytotoxic effects against various cancer cell lines. The mechanism primarily involves the induction of apoptosis and inhibition of critical cellular pathways such as tubulin polymerization.

Protein Kinase Inhibition

The compound has also been evaluated for its inhibitory effects on several protein kinases:

| Protein Kinase | Inhibition (%) at 1 µM |

|---|---|

| HsCK1e | 44% |

| HsHaspin | 42% |

| HsCDK9/cyclin T | 39% |

Inhibition of these kinases suggests potential applications in cancer therapy by disrupting signaling pathways essential for tumor growth and survival .

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in cancer progression. Specifically:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspases, leading to DNA fragmentation and cell death.

- Inhibition of Tubulin Polymerization : By binding to tubulin, it prevents microtubule formation necessary for mitosis.

- Targeting Kinases : Its inhibitory effect on kinases disrupts critical signaling pathways that promote cell proliferation.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the chromene scaffold significantly influence biological activity. For instance:

- Substituents on the benzylidene moiety enhance anticancer potency.

- The presence of methoxy groups appears to improve solubility and bioavailability.

Case Studies

- Bouattour et al. Study : This study highlighted the cytotoxic effects on prostate cancer cells (PC3), achieving an IC50 value of 25 µM. The authors noted significant apoptosis through caspase activation.

- Afifi et al. Research : Investigated various analogs and found that specific substitutions on the chromene scaffold resulted in enhanced activity against multiple cancer cell lines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Chromenes have shown significant potential in anticancer research. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines:

- Mechanism : Studies indicate that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

- Case Study : A study demonstrated that derivatives of this compound exhibited IC50 values less than 1 μM against human tumor cells, indicating potent anticancer activity. Substitutions at specific positions on the chromene scaffold enhanced this potency significantly .

Table 1: Anticancer Activity of Chromene Derivatives

| Compound | Cell Line Tested | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung) | < 1 | Apoptosis induction |

| Compound B | MCF-7 (Breast) | 5.0 | Cell cycle arrest |

| Compound C | HT29 (Colon) | 3.5 | Caspase activation |

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens:

- Mechanism : The antimicrobial effects are attributed to the disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

- Research Findings : In vitro studies have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a derivative demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Table 2: Antimicrobial Activity

| Compound | Pathogen Tested | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| Compound D | Staphylococcus aureus | 10 | Bactericidal |

| Compound E | Escherichia coli | 15 | Bacteriostatic |

Antioxidant Properties

The antioxidant potential of chromenes is another area of research interest:

- Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

- Case Study : Research indicates that certain derivatives can significantly reduce oxidative stress markers in cellular models, leading to improved cell viability under oxidative stress conditions .

Table 3: Antioxidant Activity

| Compound | Assay Used | IC50 Value (μg/mL) |

|---|---|---|

| Compound F | DPPH Scavenging | 20 |

| Compound G | ABTS Assay | 15 |

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor:

- Target Enzymes : Notably, it has shown inhibitory effects on enzymes such as α-glucosidase and tyrosinase.

- Research Findings : Inhibitory assays revealed that certain derivatives exhibit significant enzyme inhibition with IC50 values lower than those of standard inhibitors .

Table 4: Enzyme Inhibition Data

| Enzyme | Compound Tested | IC50 Value (mM) |

|---|---|---|

| α-glucosidase | Compound H | 4.90 |

| Tyrosinase | Compound I | 3.50 |

Synthesis and Green Chemistry Applications

The synthesis of this compound often involves environmentally friendly methods:

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Benzylidene vs. Phenyl Substituents : The 2,4-dimethoxybenzylidene group at position 8 introduces conjugation, which may stabilize the molecule in planar conformations, a feature critical for intercalation-based mechanisms . In contrast, the phenyl group at position 7 in restricts flexibility, possibly reducing bioavailability.

Physicochemical and Crystallographic Properties

- Solubility : The dual methoxy groups improve aqueous solubility compared to bromophenyl or alkylated derivatives .

- Crystal Packing : Analogous 4H-chromenes (e.g., ) adopt half-boat or sofa conformations, stabilized by N–H⋯N/O hydrogen bonds. The target compound’s benzylidene group may introduce π-π stacking, altering packing efficiency .

- Molecular Weight : At ~420–450 g/mol, the compound falls within the acceptable range for oral bioavailability, unlike bulkier analogs (e.g., ).

Q & A

Basic: What synthetic methodologies are recommended for preparing this tetrahydrochromene derivative?

The compound can be synthesized via multi-component reactions (MCRs) involving a ketone, malononitrile, and an aromatic aldehyde under basic or acidic conditions. For analogous chromene derivatives, refluxing in ethanol with catalytic piperidine or ammonium acetate is common, followed by recrystallization for purification . Adjustments may be needed for the 2,4-dimethoxy substituents: electron-donating groups like methoxy can slow condensation, requiring extended reaction times or elevated temperatures.

Basic: How is structural confirmation achieved for this compound?

X-ray crystallography is the gold standard for confirming the 3D structure. For similar chromenes, single-crystal diffraction (e.g., MoKα radiation, λ = 0.71073 Å) resolves bond lengths (C–C: ~1.50–1.54 Å), angles (e.g., C–C–C: ~109–120°), and torsion angles (e.g., −173.77° in related compounds) . Complementary techniques include:

- NMR : Distinct signals for methoxy protons (~δ 3.7–3.9 ppm) and aromatic protons.

- IR : Stretching vibrations for nitrile (~2200 cm⁻¹) and carbonyl groups (~1650 cm⁻¹).

Advanced: How do the 2,4-dimethoxy substituents influence bioactivity compared to other derivatives?

Methoxy groups enhance lipophilicity and electron density, potentially improving membrane permeability and antioxidant activity. For example, tetrahydrochromenes with 4-methylphenyl groups showed antimicrobial activity (MIC: 8–32 µg/mL) , while dimethylamino substituents increased π-stacking in crystal lattices . Comparative studies should use:

- Docking simulations : To assess binding affinity changes in enzyme active sites.

- SAR analysis : Correlating substituent position/electronic effects with bioassay results (e.g., IC₅₀ values).

Advanced: How should researchers resolve contradictions in bioactivity data across structurally similar chromenes?

Discrepancies may arise from variations in substituent electronic effects, crystal packing, or assay conditions. Strategies include:

- Control experiments : Standardize assays (e.g., MIC testing using the same bacterial strains).

- Crystallographic comparison : Analyze hydrogen bonding (e.g., N–H···O interactions in ) and π-π stacking differences.

- Statistical validation : Use ANOVA to confirm significance of activity differences (e.g., p < 0.05).

Advanced: What computational approaches are suitable for predicting the compound’s reactivity?

- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps).

- Molecular docking : Use AutoDock Vina to simulate interactions with targets like COX-2 or β-lactamases, leveraging crystallographic data (e.g., PDB IDs from related studies).

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.

Basic: How is purity assessed after synthesis?

- HPLC : Use a C18 column with UV detection (λ = 254 nm); expect >95% purity.

- Melting point : Compare to literature values (e.g., 160–162°C for similar chromenes ).

- Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values.

Advanced: What strategies optimize reaction yields for methoxy-substituted chromenes?

- Solvent screening : Polar aprotic solvents (DMF, DMSO) may enhance solubility of methoxy precursors.

- Catalyst selection : Lewis acids like ZnCl₂ can accelerate Knoevenagel condensations.

- Microwave assistance : Reduce reaction time from 12 hours to 30 minutes with controlled temperature (80–100°C).

Advanced: How is crystallographic disorder addressed in X-ray studies of such compounds?

Disorder in methoxy or benzylidene groups can be modeled using:

- Multi-position refinement : Split occupancy for overlapping atoms (e.g., 50:50 for two conformers).

- Restraints : Apply SIMU/DELU restraints to anisotropic displacement parameters .

- Validation tools : Check using PLATON’s ADDSYM to avoid missed symmetry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.